molecular formula C19H28N2O4S B6140076 3,5-dimethoxy-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzamide

3,5-dimethoxy-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzamide

Cat. No. B6140076
M. Wt: 380.5 g/mol
InChI Key: AJFYHUWMEWCUAN-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzamide, also known as MPBD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPBD is a member of the benzamide family of compounds and is structurally similar to other psychoactive substances such as MDMA and MDA. In

Mechanism of Action

3,5-dimethoxy-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzamide acts as a reuptake inhibitor of serotonin, dopamine, and norepinephrine. By blocking the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, leading to increased neurotransmission and modulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other psychoactive substances such as MDMA and MDA. This compound has been shown to induce the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, increased sociability, and altered perception. This compound has also been found to increase heart rate and blood pressure, which can be potentially dangerous in certain individuals.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dimethoxy-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzamide in lab experiments is its high affinity for SERT, DAT, and NET, which allows for precise modulation of neurotransmitter activity. Additionally, this compound has a relatively long half-life, which allows for prolonged effects and easier administration in animal models. However, the potential for cardiovascular side effects and the limited availability of the compound may pose limitations for its use in research.

Future Directions

For research on 3,5-dimethoxy-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzamide include further investigation of its mechanism of action and its potential therapeutic applications. This compound has been proposed as a potential treatment for depression, anxiety, and post-traumatic stress disorder (PTSD) due to its ability to modulate neurotransmitter activity. Additionally, research on the potential neurotoxicity of this compound and its long-term effects on the brain is needed to fully understand its safety profile. Finally, the development of more efficient synthesis methods and increased availability of the compound may facilitate further research on its potential applications.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzamide involves the reaction of 3,5-dimethoxy-4-(methylthio)benzaldehyde with 3-piperidin-1-ylpropanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to form the final product, this compound. The yield of the synthesis method is reported to be around 50%.

Scientific Research Applications

3,5-dimethoxy-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which are important proteins involved in the regulation of mood, behavior, and cognition. This compound has also been found to have a moderate affinity for the norepinephrine transporter (NET). These properties make this compound a valuable tool for studying the role of these neurotransmitters in the brain.

properties

IUPAC Name

3,5-dimethoxy-N-[[1-(3-methylsulfanylpropanoyl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-24-16-9-15(10-17(11-16)25-2)19(23)20-12-14-5-4-7-21(13-14)18(22)6-8-26-3/h9-11,14H,4-8,12-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFYHUWMEWCUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCCN(C2)C(=O)CCSC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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